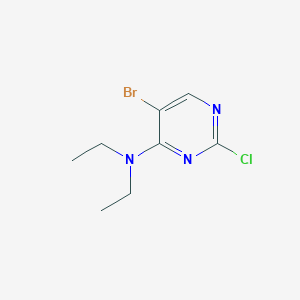
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine is an organic compound with the molecular formula C10H14BrClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidine, followed by the introduction of the diethylamine group. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyrimidine: A simpler derivative with similar halogenation but without the diethylamine group.
5-Bromo-2,4-dichloropyrimidine: Contains an additional chlorine atom, making it more reactive in substitution reactions.
5-Bromo-2-chloro-N,N-dimethylbenzamide: A structurally related compound with different functional groups.
Uniqueness
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine is unique due to the presence of both bromine and chlorine atoms, as well as the diethylamine group. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
57054-88-3 |
|---|---|
Fórmula molecular |
C8H11BrClN3 |
Peso molecular |
264.55 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N,N-diethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H11BrClN3/c1-3-13(4-2)7-6(9)5-11-8(10)12-7/h5H,3-4H2,1-2H3 |
Clave InChI |
HLTVDIWJSHPQLF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC=C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)


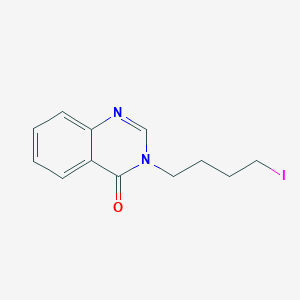
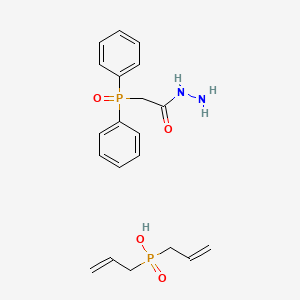
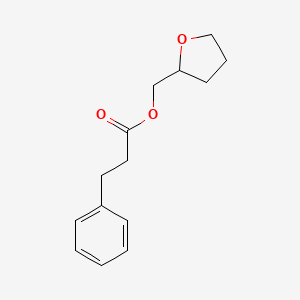
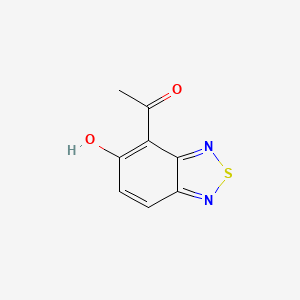
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
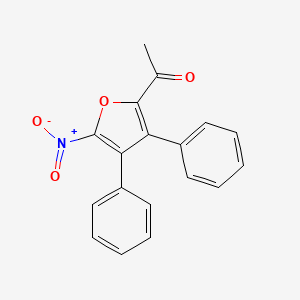
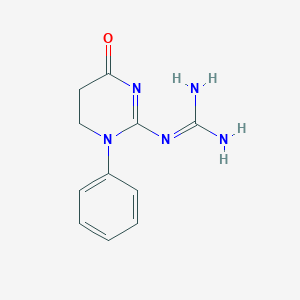
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
